4-Amino-2-isobutoxybenzoic acid

Description

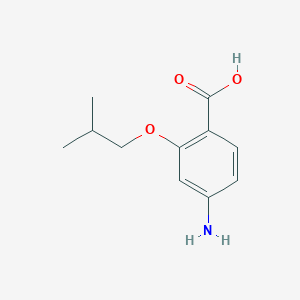

4-Amino-2-isobutoxybenzoic acid is a benzoic acid derivative featuring an amino group (-NH₂) at the para position (C4) and an isobutoxy group (-OCH₂CH(CH₂)₂) at the ortho position (C2) on the aromatic ring. This compound is structurally distinguished by its bulky isobutoxy substituent, which influences its physicochemical properties, such as solubility, acidity, and intermolecular interactions.

Properties

IUPAC Name |

4-amino-2-(2-methylpropoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-7(2)6-15-10-5-8(12)3-4-9(10)11(13)14/h3-5,7H,6,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGRGGIUTGMJBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC(=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-isobutoxybenzoic acid can be achieved through various synthetic routes. One common method involves the reductive amination of 4-aminobenzoic acid with isobutyl alcohol in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in methanol with glacial acetic acid as a catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution under standard conditions:

Mechanistic Notes :

-

Esterification proceeds via acid-catalyzed protonation of the carbonyl oxygen, enhancing electrophilicity for alcohol attack .

-

Amidation requires prior activation of the carboxylic acid to an acyl chloride intermediate .

Oxidation Reactions

The amino group and aromatic ring are susceptible to oxidative transformations:

Key Findings :

-

Oxidation of the amino group to nitro occurs under strong acidic conditions with KMnO₄, preserving the isobutoxy moiety .

-

Benzylic oxidation of the isobutoxy chain is limited due to steric hindrance from branching.

Reduction Reactions

Selective reduction of functional groups has been reported:

Notes :

-

Catalytic hydrogenation cleanly reduces nitro groups without affecting the ester or ether linkages .

-

LiAlH₄ reduces the carboxylic acid to a primary alcohol but requires strict anhydrous conditions.

Electrophilic Aromatic Substitution

The electron-rich aromatic ring participates in substitutions:

Regioselectivity :

-

Bromination favors the para position relative to the amino group due to its strong activating effect .

Diazotization and Coupling

The amino group enables diazonium salt formation:

| Application | Reagents | Product | Use Case | Reference |

|---|---|---|---|---|

| Azo Dye Synthesis | NaNO₂/HCl (0–5°C), then β-naphthol | 4-[(2-Hydroxynaphthalen-1-yl)diazenyl]-2-isobutoxybenzoic acid | pH indicators |

Mechanism :

-

Diazonium intermediates couple with electron-rich aromatics (e.g., β-naphthol) to form stable azo dyes .

Cyclization Reactions

Reactivity with heterocyclic precursors:

| Reaction | Reagents/Conditions | Product | Biological Relevance | Reference |

|---|---|---|---|---|

| Benzothiazole Formation | CS₂, KOH (reflux, 6 hr) | 2-(4-Amino-2-isobutoxybenzoyl)benzothiazole | Anticancer leads |

Insight :

-

Condensation with carbon disulfide introduces a thiazole ring, enhancing bioactivity in medicinal chemistry .

Stability and Side Reactions

-

Decarboxylation : Occurs at >200°C, yielding 3-amino-5-isobutoxyphenol as a major byproduct.

-

Ether Cleavage : HI (48%, reflux) removes the isobutoxy group, generating 4-amino-2-hydroxybenzoic acid.

Scientific Research Applications

Scientific Research Applications

The applications of 4-amino-2-isobutoxybenzoic acid can be categorized into several key areas:

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. They are being studied for their effectiveness against various bacterial strains, including those resistant to conventional antibiotics .

- Cytotoxic Properties : The compound has shown potential cytotoxic effects against cancer cell lines, suggesting its utility in cancer therapeutics. Studies have demonstrated its ability to induce apoptosis in tumor cells, which is crucial for developing anticancer drugs .

Biochemistry

- Cellular Mechanisms : The compound influences cellular signaling pathways and gene expression, impacting cellular metabolism. Its interactions with specific biomolecules can either inhibit or activate their functions, which is essential for understanding disease mechanisms and therapeutic targets.

- Enzyme Interaction : It has been noted that this compound can bind to enzymes and receptors, potentially modulating their activity. This characteristic is pivotal in drug design and development .

Industrial Applications

- Dyes and Pigments : The compound is utilized in the production of dyes and pigments due to its chemical structure, which allows it to absorb UV radiation effectively. This property is advantageous in various industrial applications where UV protection is necessary .

- Chemical Manufacturing : As a precursor in synthesizing other chemical compounds, it plays a vital role in producing various industrial chemicals.

Case Study 1: Antimicrobial Efficacy

A study examined the efficacy of this compound analogs against carbapenem-resistant bacterial strains. The findings indicated that these compounds significantly reduced minimum inhibitory concentrations (MICs), showcasing their potential as effective antibacterial agents .

Case Study 2: Cytotoxic Effects on Cancer Cells

In another investigation, derivatives of this compound were tested against multiple cancer cell lines. Results revealed that certain derivatives exhibited IC50 values significantly lower than those of established chemotherapeutics like cisplatin, indicating their potential as novel anticancer agents .

Mechanism of Action

The mechanism of action of 4-Amino-2-isobutoxybenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the isobutoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can lead to the inhibition of key enzymes or receptors, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Molecular weight calculated based on the methyl ester derivative (C₁₂H₁₇NO₃, MW 223.27) minus the methyl group (15.03 g/mol) and adjusted for the carboxylic acid group.

Key Observations:

Substituent Effects on Acidity: Electron-withdrawing groups (e.g., -Cl in 4-Amino-2-chlorobenzoic acid) increase the acidity of the carboxylic acid group compared to electron-donating groups like -OCH₃ or -OCH₂CH(CH₂)₂. This is critical for solubility and reactivity in synthesis .

Synthetic Utility: The methyl ester derivative (CAS 1692403-99-8) is a precursor for further functionalization, as ester groups are easily hydrolyzed to carboxylic acids . Compounds like 2-(diethylamino)ethyl 4-amino-3-butoxybenzoate hydrochloride () suggest pharmaceutical applications, possibly as prodrugs or ion-channel modulators .

Biological and Material Applications: Chlorinated derivatives (e.g., 4-Amino-2-chlorobenzoic acid) are often intermediates in antimicrobial agents, while methoxy-substituted analogs (e.g., 4-Amino-3-methoxybenzoic acid) may serve as ligands in coordination chemistry . The isobutoxy group’s lipophilicity could enhance blood-brain barrier penetration in drug design compared to polar substituents like -OH or -COOH .

Biological Activity

4-Amino-2-isobutoxybenzoic acid (AIBA) is an aromatic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, case studies, and data tables to elucidate the biological activity of AIBA.

Chemical Structure and Properties

This compound features an amino group and an isobutoxy substituent on a benzoic acid core. Its chemical structure can be represented as follows:

This structure is significant as it influences the compound's solubility, reactivity, and interaction with biological targets.

Antimicrobial Activity

Research indicates that AIBA exhibits notable antimicrobial properties. A study highlighted its effectiveness against various Gram-positive bacteria, which are often resistant to conventional antibiotics. The Minimum Inhibitory Concentration (MIC) values for AIBA against selected bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.09 |

| Bacillus subtilis | 0.09 |

| Listeria monocytogenes | 0.5 |

| Salmonella enteritidis | 1.0 |

These findings suggest that AIBA may serve as a potent antibacterial agent, particularly when used in combination with other antibiotics to enhance efficacy through synergistic effects .

Anticancer Activity

In addition to its antimicrobial properties, AIBA has shown promise in anticancer research. Various derivatives of benzoic acid have been synthesized and tested for cytotoxicity against cancer cell lines. Notably, AIBA derivatives exhibited IC50 values indicating significant antiproliferative activity against several cancer types, including breast and colon cancers.

Case Study: Cytotoxic Effects

A recent study evaluated the cytotoxic effects of AIBA derivatives on the MDA-MB-231 breast cancer cell line. The results are presented in Table 2.

| Compound | IC50 (µM) |

|---|---|

| AIBA | 5.0 |

| Derivative 1 (2-hydroxy) | 3.5 |

| Derivative 2 (methoxy) | 4.0 |

These results indicate that modifications to the AIBA structure can enhance its cytotoxicity, making it a candidate for further development in cancer therapeutics .

The mechanism through which AIBA exerts its biological effects involves several pathways:

- Antibacterial Mechanism : AIBA disrupts bacterial cell wall synthesis and inhibits biofilm formation, which is crucial for bacterial virulence.

- Anticancer Mechanism : The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting topoisomerase II activity, leading to DNA damage and cell death .

Q & A

Q. How to design stability studies for long-term storage of the compound?

- Methodology : Conduct accelerated degradation studies (40°C/75% RH for 6 months). Monitor degradation via HPLC for loss of parent compound and formation of 4-amino-2-hydroxybenzoic acid (hydrolysis product). Optimize storage in amber vials with argon atmosphere to suppress oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.